(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-8-methoxy-N-(3-methylphenyl)chromene-3-carboxamide
Description
The compound (2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-8-methoxy-N-(3-methylphenyl)chromene-3-carboxamide is a chromene-based derivative featuring a sulfonylhydrazinylidene moiety at position 2, an 8-methoxy group on the chromene core, and a 3-methylphenyl-substituted carboxamide at position 2. Its structure integrates multiple pharmacophoric elements:
- Chromene core: A bicyclic system known for diverse biological activities, including anti-inflammatory and anticancer properties.
- Sulfonylhydrazinylidene group: Enhances hydrogen-bonding capacity and metabolic stability.
- 4-Chlorophenyl substituent: Contributes to lipophilicity and electronic effects.
- 3-Methylphenyl carboxamide: Modulates solubility and target interactions.
This compound is hypothesized to exhibit enhanced bioactivity due to synergistic effects of its substituents. However, its properties and performance must be contextualized against structurally related analogs.
Propriétés
IUPAC Name |
(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-8-methoxy-N-(3-methylphenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O5S/c1-15-5-3-7-18(13-15)26-23(29)20-14-16-6-4-8-21(32-2)22(16)33-24(20)27-28-34(30,31)19-11-9-17(25)10-12-19/h3-14,28H,1-2H3,(H,26,29)/b27-24- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQQMCKLCYRYTN-PNHLSOANSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NNS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)C\2=CC3=C(C(=CC=C3)OC)O/C2=N\NS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound (2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-8-methoxy-N-(3-methylphenyl)chromene-3-carboxamide belongs to a class of chromene derivatives known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article reviews the synthesis, biological activity, and relevant studies concerning this compound.
Synthesis
The synthesis of chromene derivatives typically involves multi-step organic reactions. The specific compound can be synthesized through the reaction of appropriate hydrazine derivatives with chromene-3-carboxylic acid derivatives. The use of sulfonyl groups enhances the reactivity and biological profile of the resulting compounds.
Anticancer Activity
Studies have demonstrated that chromene derivatives exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown selective cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.
- In vitro Studies : Research indicates that certain chromene derivatives can inhibit cell growth in HepG2 and HeLa cell lines with IC50 values ranging from 0.39 to 4.85 µM . The presence of substituents on the phenyl ring significantly affects their potency.
Enzyme Inhibition
The compound's structure suggests potential activity against specific enzymes such as carbonic anhydrases (CAs), particularly the tumor-associated isoform hCA IX.
- Inhibition Studies : One related compound exhibited a Ki value of 107.9 nM against hCA IX, indicating a selective inhibition profile that could be beneficial for cancer therapy . Molecular docking studies have provided insights into binding affinities and interactions at the active sites of these enzymes.
Antimicrobial Activity
Chromene derivatives have also been evaluated for their antimicrobial properties. Compounds similar to the one have shown varying degrees of activity against bacterial strains, including Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Some derivatives displayed MIC values as low as 1 µg/mL against Helicobacter pylori . This suggests that structural modifications can enhance antimicrobial efficacy.
Case Studies and Research Findings
- Study on Anticancer Activity : A series of coumarin-based compounds were synthesized and tested against cancer cell lines. The study highlighted that specific substitutions on the phenyl ring could enhance anticancer activity while minimizing cytotoxicity to normal cells .
- Enzyme Inhibition Profile : Research focusing on carbonic anhydrase inhibitors showed that certain chromene derivatives selectively inhibited hCA IX, making them potential candidates for targeted cancer therapies .
- Antimicrobial Efficacy : A comprehensive study evaluated various chromene derivatives for their antibacterial properties, revealing that modifications significantly impacted their effectiveness against different bacterial strains .
Data Tables
Applications De Recherche Scientifique
Anticancer Properties
Chromene derivatives have been extensively studied for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : The chromene structure allows for interaction with multiple biological targets, including enzymes and receptors involved in cancer progression. For instance, studies have indicated that chromene derivatives can inhibit the activity of key oncogenic pathways, leading to reduced tumor growth and increased apoptosis in cancer cells .
- Case Studies : Research highlighted the synthesis of novel chromene derivatives that exhibited significant cytotoxic effects against various cancer cell lines. For example, derivatives synthesized from 2H-chromene-3-carboxamide demonstrated potent activity against breast and colon cancer cells, with IC50 values in the micromolar range .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties, particularly in the context of sepsis:
- Experimental Findings : A study involving a structurally similar chromene derivative (Z20) revealed its efficacy as a TLR4-MD2 complex inhibitor, significantly reducing inflammation and organ injury in an LPS-induced sepsis model. This suggests that similar compounds may possess comparable anti-inflammatory activities .
- Potential Applications : The anti-inflammatory effects make this compound a candidate for treating conditions characterized by excessive inflammation, such as autoimmune diseases and sepsis.
Antimicrobial Activities
Chromene derivatives have been recognized for their antimicrobial properties:
- Synthesis and Testing : Recent research synthesized various 2H-chromene-3-carboxamide derivatives and evaluated their antimicrobial activities against a range of pathogens, including bacteria and fungi. The results indicated that certain derivatives exhibited significant antibacterial activity, making them potential candidates for developing new antibiotics .
- Mechanisms : The antimicrobial action is believed to stem from the ability of these compounds to disrupt microbial cell membranes or inhibit critical metabolic pathways within the pathogens.
Summary of Findings
The applications of (2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-8-methoxy-N-(3-methylphenyl)chromene-3-carboxamide highlight its potential in various therapeutic areas:
Comparaison Avec Des Composés Similaires
Structural Analog 1: 2-(2-Carboxybenzylidene)-N-[2-(4-trifluoromethylbenzylthio)-4-chloro-5-methylbenzenesulfonyl]hydrazinecarboximidamide (Compound 28)
Key Similarities :
- Sulfonylhydrazine backbone : Both compounds share a sulfonamide-hydrazine motif, critical for hydrogen bonding and enzyme inhibition.
- Aromatic substituents : The 4-chlorophenyl group in the target compound parallels the 4-chloro-5-methylbenzenesulfonyl group in Compound 26.
Differences :
- Core structure : Compound 28 lacks the chromene core, instead featuring a carboxybenzylidene group.
- Substituent effects : The trifluoromethylbenzylthio group in Compound 28 enhances electron-withdrawing properties, whereas the target compound’s methoxy group provides electron-donating effects.
Physicochemical Data :
Synthesis : Compound 28 is synthesized via condensation of hydrazinecarboximidamide with a sulfonyl chloride derivative, contrasting with the target compound’s likely chromene-based route .
Structural Analog 2: 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (Compound 13a)
Key Similarities :
- Hydrazinylidene group : Both compounds utilize this moiety for conformational rigidity.
- Aromatic substitution : The 4-methylphenyl group in Compound 13a mirrors the 3-methylphenyl group in the target compound.
Differences :
- Core structure: Compound 13a is a cyanoacetamide derivative, lacking the chromene scaffold.
- Functional groups : The sulfamoylphenyl group in Compound 13a differs from the target’s 4-chlorophenylsulfonyl group, altering solubility and target affinity.
Physicochemical Data :
| Property | Target Compound | Compound 13a |
|---|---|---|
| Molecular Formula | C24H20ClN3O4S | C16H15N5O3S |
| Molecular Weight | ~490 g/mol | 357.38 g/mol |
| IR (C≡N) | Absent | 2214 cm⁻¹ |
| Melting Point | Not reported | 288 °C |
Synthesis : Compound 13a is synthesized via diazonium salt coupling, whereas the target compound likely involves chromene cyclization and sulfonylation .
Structural Analog 3: (2Z)-N-[4-(1H-Benzimidazol-2-yl)phenyl]-8-methoxy-2-[(4-methylphenyl)imino]chromene-3-carboxamide
Key Similarities :
- Chromene core : Both compounds share this bicyclic structure.
- Methoxy group : The 8-methoxy substitution is conserved, suggesting similar electronic effects.
Differences :
- Functional groups: The target compound’s sulfonylhydrazinylidene is replaced by a 4-methylphenylimino group in this analog.
- Bioactivity implications : The benzimidazole substituent in the analog may enhance DNA intercalation, unlike the target’s sulfonamide group, which favors enzyme inhibition.
Physicochemical Data :
| Property | Target Compound | Analog |
|---|---|---|
| Molecular Formula | C24H20ClN3O4S | C31H24N4O3 |
| Molecular Weight | ~490 g/mol | 500.55 g/mol |
| Density | Not reported | 1.29 g/cm³ (predicted) |
| pKa | Not reported | 10.75 (predicted) |
Research Implications
- Bioactivity: The sulfonylhydrazinylidene group may improve target specificity compared to hydrazine or imino analogs .
- Solubility : The 8-methoxy and 3-methylphenyl groups likely enhance solubility over purely aromatic analogs (e.g., Compound 28) .
Q & A
Q. Table 1: Reaction Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Hydrazone Formation | Acetic acid, 12 h, RT | 68–72 | ≥95% |
| Amide Coupling | EDC, HOBt, DMF, 24 h | 55–60 | ≥90% |
| Isomer Separation | Column chromatography (silica gel, hexane/EtOAc) | 40–45 | ≥98% |
Basic: How can the structure of this compound be unequivocally confirmed?
Methodological Answer:
Use a combination of:
- X-ray Crystallography: Resolve the Z-configuration and confirm sulfonylhydrazinylidene geometry (bond lengths: C=N ~1.28 Å, N–N ~1.38 Å) .
- NMR Spectroscopy:
- ¹H NMR: Methoxy protons at δ 3.8–4.0 ppm; aromatic protons split due to steric hindrance from the 3-methylphenyl group .
- ¹³C NMR: Carbonyl signals at ~168 ppm (carboxamide) and ~160 ppm (chromene ketone) .
- IR Spectroscopy: Stretching vibrations for C=O (1650–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) .
Basic: What analytical methods are suitable for assessing purity?
Methodological Answer:
- HPLC: Use a C18 column with a gradient of acetonitrile/water (0.1% TFA). Retention time typically 8–10 min .
- Elemental Analysis: Verify %C, %H, %N within ±0.3% of theoretical values.
- TLC: Monitor reaction progress using silica gel plates (eluent: chloroform/methanol 9:1) .
Advanced: How can stability issues under varying experimental conditions be addressed?
Methodological Answer:
- Photostability: Store in amber vials at –20°C; avoid UV light exposure to prevent chromene ring decomposition .
- Thermal Stability: Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (>200°C in inert atmospheres) .
- Solvent Compatibility: Avoid polar aprotic solvents (e.g., DMSO) for long-term storage due to hygroscopicity-induced hydrolysis .
Advanced: What mechanistic insights are critical for optimizing its reactivity in drug discovery?
Methodological Answer:
- Reaction Intermediates: Use DFT calculations to map energy barriers for hydrazone tautomerization and isomerization pathways .
- Electrophilic Reactivity: Probe the sulfonylhydrazinylidene group’s susceptibility to nucleophilic attack (e.g., using thiols or amines) .
- Solvent Effects: Compare reaction rates in aprotic (e.g., THF) vs. protic (e.g., ethanol) solvents to modulate electron density at the hydrazone nitrogen .
Advanced: How can contradictory spectroscopic data be resolved?
Methodological Answer:
- Dynamic NMR: Resolve overlapping signals caused by rotational barriers in the sulfonylhydrazinylidene group at elevated temperatures (e.g., 60°C in DMSO-d6) .
- 2D-COSY/NOESY: Identify through-space interactions between the 8-methoxy group and 3-methylphenyl substituents to confirm spatial arrangement .
- Mass Spectrometry (HRMS): Rule out impurities by matching exact mass (<2 ppm error) with theoretical values .
Advanced: What strategies are recommended for preliminary toxicity profiling in the absence of published data?
Methodological Answer:
- In Silico Prediction: Use QSAR models (e.g., ProTox-II) to estimate LD50 and hepatotoxicity risks .
- In Vitro Assays: Screen for cytotoxicity (IC50) in HepG2 cells and Ames test for mutagenicity .
- Metabolic Stability: Incubate with liver microsomes to assess CYP450-mediated degradation .
Advanced: How do supramolecular interactions influence crystallization behavior?
Methodological Answer:
- Hydrogen Bonding: Analyze crystal packing to identify N–H···O=C interactions between carboxamide groups (distance ~2.8 Å) .
- π-Stacking: Measure interplanar distances (~3.5 Å) between chromene rings and chlorophenyl groups using single-crystal XRD .
- Solvent Co-Crystallization: Co-crystallize with DMF or ethanol to stabilize specific polymorphs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
